An In-depth Technical Guide to 2-Fluoro-2-methylpropan-1-ol (CAS: 3109-99-7)
An In-depth Technical Guide to 2-Fluoro-2-methylpropan-1-ol (CAS: 3109-99-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-2-methylpropan-1-ol, with CAS number 3109-99-7, is a fluorinated primary alcohol that serves as a crucial building block in modern organic and medicinal chemistry. The strategic incorporation of a fluorine atom imparts unique physicochemical properties to molecules, often enhancing metabolic stability, bioavailability, and binding affinity of active pharmaceutical ingredients (APIs).[1] This technical guide provides a comprehensive overview of 2-Fluoro-2-methylpropan-1-ol, including its chemical and physical properties, detailed synthesis protocols, safety information, and its significant role as a precursor in the synthesis of advanced materials and pharmaceuticals.
Physicochemical Properties
2-Fluoro-2-methylpropan-1-ol is a colorless liquid at room temperature.[2] Its key properties are summarized in the table below. The presence of the highly electronegative fluorine atom on the tertiary carbon significantly influences the molecule's polarity and reactivity.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₉FO | [1][2] |
| Molecular Weight | 92.11 g/mol | [1][2] |
| CAS Number | 3109-99-7 | [1][2] |
| Boiling Point | 101.9 ± 10.0 °C at 760 mmHg | [1] |
| Density | 0.9 ± 0.1 g/cm³ | [1] |
| Vapor Pressure | 19.3 ± 0.4 mmHg at 25°C | [1] |
| Refractive Index | 1.373 | [1] |
| pKa | 14.57 ± 0.10 (Predicted) | [3] |
| Solubility | 92.1 g/L in water at 25°C | [3] |
Synthesis of 2-Fluoro-2-methylpropan-1-ol
The synthesis of 2-Fluoro-2-methylpropan-1-ol can be achieved through the fluorination of a suitable precursor. A common and effective method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent on a diol, such as 2-methylpropane-1,2-diol. DAST is a versatile reagent for converting hydroxyl groups to fluorine atoms.
Experimental Protocol: Fluorination using DAST
This protocol describes a plausible method for the synthesis of 2-Fluoro-2-methylpropan-1-ol from 2-methylpropane-1,2-diol using DAST.
Materials:
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2-methylpropane-1,2-diol
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Diethylaminosulfur trifluoride (DAST)
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Anhydrous dichloromethane (DCM)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Argon or Nitrogen gas
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Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)
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Magnetic stirrer and heating mantle
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Rotary evaporator
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Chromatography column (if necessary for purification)
Procedure:
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a nitrogen/argon inlet is set up in a fume hood.
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Dissolution of Starting Material: 2-methylpropane-1,2-diol is dissolved in anhydrous dichloromethane in the reaction flask.
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Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
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Addition of DAST: Diethylaminosulfur trifluoride (DAST), dissolved in anhydrous dichloromethane, is added dropwise to the stirred solution of the diol via the dropping funnel over a period of 30-60 minutes. The temperature should be carefully maintained at -78 °C during the addition.
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Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining DAST and acidic byproducts. This should be done in an ice bath to control the exothermic reaction.
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Extraction: The organic layer is separated, and the aqueous layer is extracted two more times with dichloromethane.
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Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure 2-Fluoro-2-methylpropan-1-ol.
Spectroscopic Data
| Spectroscopy | Predicted Features |
| ¹H NMR | - A singlet for the two equivalent methyl groups (CH₃). - A doublet for the methylene group (CH₂OH) due to coupling with the fluorine atom. - A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. |
| ¹³C NMR | - A signal for the methyl carbons. - A signal for the methylene carbon, which will show coupling to the fluorine atom. - A quaternary carbon signal, which will also be coupled to the fluorine atom. |
| ¹⁹F NMR | - A single signal, likely a triplet of quartets, due to coupling with the adjacent methylene and methyl protons. |
| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. - C-H stretching absorptions around 2850-3000 cm⁻¹. - A C-F stretching absorption, typically in the 1000-1400 cm⁻¹ region. |
Applications in Drug Development
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[4] 2-Fluoro-2-methylpropan-1-ol serves as a valuable fluorinated building block for the synthesis of more complex molecules with potential therapeutic applications.[1]
The fluorine atom can:
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Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer in vivo half-life of the drug.
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Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.
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Improve Bioavailability: Fluorine substitution can modulate the lipophilicity and membrane permeability of a molecule, which can improve its absorption and distribution.
Derivatives of 2-Fluoro-2-methylpropan-1-ol, such as ethers and esters, can be readily synthesized and incorporated into a wide range of molecular scaffolds to explore their potential as novel therapeutics.
Safety and Handling
2-Fluoro-2-methylpropan-1-ol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
| Hazard Category | Information |
| GHS Pictograms | |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Visualizations
Synthesis and Application Workflow
The following diagram illustrates a logical workflow from the synthesis of 2-Fluoro-2-methylpropan-1-ol to its application as a building block in the development of bioactive molecules.
Caption: Synthesis of 2-Fluoro-2-methylpropan-1-ol and its workflow in drug discovery.
Conclusion
2-Fluoro-2-methylpropan-1-ol is a valuable and versatile fluorinated building block with significant potential in pharmaceutical and materials science research. Its synthesis, while requiring careful handling of fluorinating agents, provides access to a key intermediate for the development of novel molecules with enhanced properties. The strategic use of this compound allows for the fine-tuning of molecular characteristics, which is a critical aspect of modern drug design and materials innovation. Further research into the applications of 2-Fluoro-2-methylpropan-1-ol and its derivatives is likely to yield new and improved therapeutic agents and advanced materials.
